molecular formula C10H8N4 B14415834 1h-[1,2,4]Triazepino[4,3-a]benzimidazole CAS No. 83249-89-2

1h-[1,2,4]Triazepino[4,3-a]benzimidazole

Cat. No.: B14415834
CAS No.: 83249-89-2
M. Wt: 184.20 g/mol
InChI Key: CCSGNFDEHBQBEB-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of organic chemistry, dealing with cyclic compounds containing atoms of at least two different elements in their rings. When two or more rings share a pair of atoms, the resulting system is known as a fused heterocyclic compound. nih.govmdpi.com This fusion creates rigid, planar, or three-dimensional structures with unique electronic and steric properties that are often distinct from their constituent monocyclic counterparts. mdpi.com

The synthesis of these complex molecules is a dynamic area of research, employing a variety of methods such as cyclization reactions, ring-closing metathesis, and metal-catalyzed C-H activation. nih.gov These strategies allow chemists to build intricate molecular frameworks with high precision. nih.gov The resulting fused systems are of immense importance in medicinal chemistry and materials science, as the fusion of rings can enhance biological activity and create novel electronic and optical properties. nih.govmdpi.com

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is recognized as a "privileged" structure in medicinal chemistry. grafiati.comrsc.org This designation stems from its ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.gov The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with various enzymes and receptors within the body. researchgate.net

Benzimidazole and its derivatives have been extensively studied and are core components in numerous approved drugs, exhibiting activities such as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects. rsc.orgnih.govnih.govmdpi.comnih.gov The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic efficacy. nih.gov This adaptability has made it a milestone in the field of medicinal chemistry and a focal point for the development of novel therapeutic agents. rsc.org

Classification and Nomenclature of Triazepine-Fused Benzimidazoles

The fusion of a seven-membered triazepine ring to a benzimidazole core gives rise to a variety of isomers, each with a unique systematic name that precisely describes its structure. The nomenclature for these fused systems is governed by IUPAC rules, which dictate how the component rings are named and how their fusion is indicated. rsc.org

The name "1H- nih.govrsc.orgresearchgate.netTriazepino[4,3-a]benzimidazole" can be deconstructed to understand the molecule's structure:

Benzimidazole : This is the parent or base component of the fused system.

nih.govrsc.orgresearchgate.netTriazepino : This prefix indicates the attached component is a seven-membered ring ("-epine") containing three nitrogen atoms ("triaza") at positions 1, 2, and 4.

[4,3-a] : This crucial part of the name describes the mode of fusion. The numbers '4,3' refer to the atoms of the triazepine ring that are shared with the benzimidazole ring. The letter 'a' refers to the bond in the benzimidazole ring across which the fusion occurs (the N1-C2 bond).

This systematic approach allows for the unambiguous naming of various isomers that differ in the arrangement of nitrogen atoms within the triazepine ring or the points of fusion. For instance, a related isomer is nih.govrsc.orgresearchgate.nettriazepino[2,3-a]benzimidazole, indicating a different fusion pattern.

Below is a table illustrating some representative isomers within the broader class of triazepine-fused benzimidazoles, highlighting the diversity of these structures.

Systematic NameRing Fusion PatternTriazepine Nitrogen Positions
1H- nih.govrsc.orgresearchgate.netTriazepino[4,3-a]benzimidazole[4,3-a]1,2,4
1H- nih.govrsc.orgresearchgate.netTriazepino[2,3-a]benzimidazole[2,3-a]1,2,4
1H- nih.govnih.govresearchgate.netTriazepino[1,2-a]benzimidazole[1,2-a]1,3,5
1H-Benzo[f] nih.govnih.govresearchgate.nettriazepineBenzo[f]1,3,5

Historical Context and Early Developments in 1H-nih.govrsc.orgresearchgate.netTriazepino[4,3-a]benzimidazole Chemistry

The development of synthetic routes to fused benzimidazole systems has been an area of continuous research for decades. While specific early reports on the synthesis of 1H- nih.govrsc.orgresearchgate.netTriazepino[4,3-a]benzimidazole are not extensively documented in seminal, standalone publications, its development can be understood within the broader context of benzimidazole chemistry.

The key synthetic precursor for achieving the [4,3-a] fusion is typically a 2-hydrazinylbenzimidazole derivative. This is in contrast to [2,3-a] fused systems, which are often synthesized from 1,2-diaminobenzimidazoles. Early synthetic strategies for related bridgehead nitrogen heterocycles involved the cyclization of N-aminoheterocycles or their derivatives with appropriate bifunctional reagents. researchgate.net

For the 1H- nih.govrsc.orgresearchgate.netTriazepino[4,3-a]benzimidazole scaffold, early and foundational synthetic approaches would have logically involved the reaction of 2-hydrazinylbenzimidazole with a three-carbon dielectrophilic synthon. For example, condensation with a β-dicarbonyl compound or a related derivative under acidic or thermal conditions would lead to the formation of the seven-membered triazepine ring fused to the benzimidazole core. A plausible early synthetic route is outlined in the reaction scheme below.

Plausible Early Synthetic Scheme

This table represents a generalized, plausible reaction based on established heterocyclic synthesis principles.

Reactant 1 Reactant 2 Conditions Product

These early methods, often characterized by harsh reaction conditions and moderate yields, laid the groundwork for the development of more sophisticated and efficient synthetic methodologies for this class of compounds. Research into related fused systems, such as triazolo[4,3-a]benzimidazoles (a five-membered ring fusion), which also start from 2-hydrazinobenzimidazole, further supports this proposed historical synthetic pathway. researchgate.net

Properties

CAS No.

83249-89-2

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1H-[1,2,4]triazepino[4,3-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10-13-11-6-3-7-14(9)10/h1-7H,(H,12,13)

InChI Key

CCSGNFDEHBQBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=NN3

Origin of Product

United States

Synthetic Methodologies for 1h 1 2 3 Triazepino 4,3 a Benzimidazole and Its Derivatives

Established Synthetic Routes to the 1H-nih.govasianpubs.orgnih.govTriazepino[4,3-a]benzimidazole Core

Traditional approaches to synthesizing the 1H- nih.govasianpubs.orgnih.govTriazepino[4,3-a]benzimidazole scaffold typically rely on the sequential construction of the heterocyclic rings from readily available precursors. These methods involve key reactions such as condensation and cyclization to build the final tricyclic structure.

A primary and well-established route for constructing the triazepine ring fused to a benzimidazole (B57391) core involves the cyclocondensation of a hydrazine-substituted benzimidazole with a 1,3-dicarbonyl compound. The key precursor for this reaction is 2-hydrazinyl-1H-benzimidazole. This intermediate contains the necessary nucleophilic hydrazine (B178648) moiety positioned to react with a dielectrophilic partner to form the seven-membered ring.

The reaction with a non-symmetrical β-diketone can theoretically lead to a mixture of isomers, though reaction conditions can often favor one product. researchgate.net The general mechanism involves the initial reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final triazepine ring. researchgate.netbeilstein-journals.org For example, the reaction of 2-hydrazinyl-1H-benzimidazole with acetylacetone (B45752) (a β-dicarbonyl compound) would be expected to yield a dimethyl-substituted 1H- nih.govasianpubs.orgnih.govTriazepino[4,3-a]benzimidazole. The choice of the β-dicarbonyl compound allows for the introduction of various substituents onto the triazepine ring.

The formation of the seven-membered triazepine ring is the crucial step in synthesizing the target scaffold. Various cyclization strategies have been reported for analogous benzofused triazepine systems. One common approach involves the intramolecular cyclization of a linear precursor that already contains the benzimidazole unit and an extended side chain with the necessary atoms for the triazepine ring.

For instance, methods used for the synthesis of benzo[e] nih.govasianpubs.orgnih.govtriazepine derivatives can be adapted. These often start from 2-aminobenzohydrazide, which, upon reaction with various reagents, forms an intermediate that can undergo intramolecular nucleophilic attack to close the seven-membered ring. rsc.org Another strategy involves the reaction of N-substituted-hydrazino carbothioamides with reagents like dimethyl acetylenedicarboxylate, which leads to the formation of 1,2,4-triazepine-3-thiones under reflux conditions. rsc.org These established cyclization methods highlight the versatility of using activated precursors to facilitate the formation of the thermodynamically less-favored seven-membered ring. nih.gov

The synthesis of the 1H- nih.govasianpubs.orgnih.govTriazepino[4,3-a]benzimidazole core is often accomplished through a multi-step sequence starting from simpler, commercially available benzimidazole derivatives. A common and logical starting material is 2-aminobenzimidazole (B67599).

A typical synthetic pathway is as follows:

Conversion of 2-aminobenzimidazole to a suitable precursor: This often involves converting the 2-amino group into a better leaving group or a more reactive functional group.

Introduction of the Hydrazine Moiety: A crucial step is the formation of 2-hydrazinyl-1H-benzimidazole. This is commonly achieved by first converting 2-mercaptobenzimidazole (B194830) (synthesized from o-phenylenediamine) to 1H-benzimidazol-2-yl-sulfonic acid via oxidation. nih.govresearchgate.net The sulfonic acid derivative is then refluxed with an excess of hydrazine hydrate (B1144303) to yield the desired 2-hydrazinyl-1H-benzimidazole. nih.govresearchgate.net

Cyclocondensation: The resulting 2-hydrazinyl-1H-benzimidazole is then reacted with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, as described in section 2.1.1, to form the final fused triazepine ring. researchgate.net

This multi-step approach allows for the systematic construction of the molecule and the potential for purification of intermediates at each stage, ensuring the purity of the final product.

Advanced Spectroscopic and Structural Characterization of 1h 1 2 3 Triazepino 4,3 a Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis and Chemical Shift Assignment

Specific ¹H, ¹³C, and ¹⁵N NMR data, including chemical shifts (δ) and coupling constants (J), for 1H- nih.govresearchgate.netTriazepino[4,3-a]benzimidazole are not available in published literature. Such data would be essential for assigning the specific resonances to each proton and carbon atom in the molecule's unique fused-ring structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation

Detailed 2D NMR studies (COSY, HSQC, HMBC) for 1H- nih.govresearchgate.netTriazepino[4,3-a]benzimidazole have not been reported. These techniques would be crucial for confirming the connectivity of the proton and carbon frameworks, definitively establishing the fusion pattern of the triazepino and benzimidazole (B57391) rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The exact mass and specific fragmentation pattern of 1H- nih.govresearchgate.netTriazepino[4,3-a]benzimidazole under mass spectrometric analysis are not documented. This information would be necessary to confirm its molecular formula and to propose fragmentation pathways that are characteristic of its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Characteristic Functional Groups via IR Spectroscopy

An experimental Infrared (IR) spectrum for 1H- nih.govresearchgate.netTriazepino[4,3-a]benzimidazole, which would show characteristic absorption bands for its functional groups (such as N-H, C=N, and C=C stretches), is not available.

Electronic Transitions and Conjugation Effects via UV-Vis Spectroscopy

The Ultraviolet-Visible (UV-Vis) absorption spectrum for 1H- nih.govresearchgate.netTriazepino[4,3-a]benzimidazole has not been reported. This data would provide insight into the electronic transitions (e.g., π→π*) within the conjugated system of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction analysis of 3,4-Dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one has provided unambiguous confirmation of its molecular structure and detailed information regarding its geometry, conformation, and intermolecular interactions in the solid state.

The molecular structure of 3,4-Dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one was determined by X-ray crystallography. The analysis confirmed the fusion of the benzimidazole and triazepine rings. The crystallographic data revealed a monoclinic crystal system with the space group P2₁/c.

Key crystallographic parameters for 3,4-Dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₁₂N₄O
Molecular Weight228.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.2899 (3) Å
b14.4888 (5) Å
c10.9932 (4) Å
β104.314 (1)°
Volume1125.08 (7) ų
Z4
Calculated Density1.348 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Reflections Collected14670
Independent Reflections3095
R-factor0.049

Data sourced from Acta Crystallographica Section E: Structure Reports Online.

Complementary Analytical Techniques for Compositional and Purity Assessment

The synthesis and characterization of novel heterocyclic compounds like those in the triazepino-benzimidazole family routinely employ a variety of analytical techniques to confirm their composition and assess their purity.

Elemental Analysis: For novel compounds, elemental analysis is a fundamental technique used to determine the empirical formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula to verify the elemental composition of the synthesized compound.

Chromatography: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of the synthesized compounds. HPLC provides quantitative data on the purity of a sample by separating it into its individual components. A single, sharp peak in the chromatogram is indicative of a high-purity compound. TLC is a qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. The presence of a single spot on the TLC plate suggests a pure compound. These techniques are crucial for ensuring that the material being studied is free from starting materials, by-products, or other impurities.

Theoretical and Computational Chemistry Studies on 1h 1 2 3 Triazepino 4,3 a Benzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For heterocyclic compounds, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), provide a reliable balance between accuracy and computational cost. researchgate.netbiointerfaceresearch.comekb.eg These calculations are fundamental to understanding the molecule's geometry, stability, and reactivity.

The first step in the computational analysis of 1H- nih.govirjweb.comnih.govTriazepino[4,3-a]benzimidazole is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For the fused ring system, this reveals the planarity of the benzimidazole (B57391) moiety and the specific puckering of the seven-membered triazepine ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Fused Benzimidazole System (DFT/B3LYP)

Parameter Bond/Atoms Calculated Value
Bond Length C1-N32 1.389 Å
Bond Angle C3-N2-C1 105.4°
Dihedral Angle C1-N2-C3-N4 0.0° / 180.0°

Note: This table presents typical data obtained from DFT calculations on related benzimidazole derivatives for illustrative purposes. biointerfaceresearch.com

The flexibility of the seven-membered triazepine ring means that the 1H- nih.govirjweb.comnih.govTriazepino[4,3-a]benzimidazole system can exist in several different conformations. A detailed conformational analysis is crucial to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where a key dihedral angle is systematically rotated and the energy at each step is calculated. ekb.eg Studies on analogous 1,2,4-triazepino[2,3-a]benzimidazoles have shown that the seven-membered ring often adopts a boat-shaped conformation. nih.govresearchgate.net Similar analyses would identify the global energy minimum for the title compound, as well as other low-energy conformers that may be present in equilibrium.

Table 2: Hypothetical Relative Energies of Potential Conformers for 1H- nih.govirjweb.comnih.govTriazepino[4,3-a]benzimidazole

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Stability
Boat ~60 0.00 Global Minimum
Twist-Boat ~30 +1.5 Local Minimum
Chair ~75 +4.2 Transition State

Note: The values are hypothetical, illustrating the expected outcome of a PES scan.

The benzimidazole core of the molecule is susceptible to prototropic tautomerism, where the N-H proton can migrate to the other nitrogen atom within the imidazole (B134444) ring. Computational methods can predict the relative stability of these tautomers. researchgate.net The energy difference between tautomers can be small, and their equilibrium can be significantly influenced by the environment. researchgate.net Theoretical studies can model this by performing calculations in the gas phase and simulating solvent effects using methods like the Polarizable Continuum Model (PCM). ekb.eg These calculations help determine which tautomer is favored in different solvents, which is critical for understanding its chemical behavior and biological interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other species. The HOMO energy (EHOMO) indicates the ability to donate an electron (nucleophilicity), while the LUMO energy (ELUMO) reflects the ability to accept an electron (electrophilicity). nih.gov

The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. irjweb.com From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. biointerfaceresearch.com

Table 3: Illustrative FMO Energies and Global Reactivity Descriptors

Parameter Formula Typical Value (eV) Description
EHOMO - -6.30 Electron-donating ability
ELUMO - -1.81 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.49 Chemical reactivity and stability irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.25 Resistance to change in electron distribution
Chemical Potential (μ) (EHOMO + ELUMO)/2 -4.05 Electron escaping tendency
Electrophilicity Index (ω) μ²/2η 3.66 Propensity to accept electrons nih.govscribd.com

Note: Values are representative examples from studies on related heterocyclic systems. irjweb.comscribd.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in solution).

For a flexible molecule like 1H- nih.govirjweb.comnih.govTriazepino[4,3-a]benzimidazole, MD simulations are invaluable for exploring its conformational dynamics. mdpi.com Starting from an optimized geometry, an MD simulation can show how the seven-membered triazepine ring interconverts between different conformations, such as boat and twist-boat forms. tandfonline.comsemanticscholar.org

Analysis of the simulation trajectory yields important metrics:

Root-Mean-Square Fluctuation (RMSF): This metric identifies which parts of the molecule are the most flexible by calculating the fluctuation of each atom around its average position. Higher RMSF values in the triazepine ring compared to the rigid benzimidazole core would quantify the ring's flexibility. pensoft.net

These simulations provide a detailed understanding of the molecule's structural stability and dynamic behavior, which are essential for predicting its interactions with biological targets. tandfonline.com

Table of Mentioned Compounds

Compound Name
1H- nih.govirjweb.comnih.govTriazepino[4,3-a]benzimidazole

Prediction of Spectroscopic Parameters (e.g., GIAO/DFT NMR Chemical Shifts)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), has become a standard approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.govmdpi.com This computational technique is particularly valuable for complex heterocyclic systems, such as benzimidazole derivatives, where it can help assign ambiguous signals and study phenomena like tautomerism. beilstein-journals.orgnih.gov

The GIAO/DFT method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.comelsevierpure.com The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(d,p)). elsevierpure.com

For fused heterocycles related to the benzimidazole family, studies have demonstrated an excellent linear correlation between experimentally measured NMR chemical shifts and those calculated via the GIAO/DFT method. elsevierpure.comresearchgate.net This correlation allows for the unambiguous assignment of proton and carbon signals, which can be challenging to determine solely from experimental data, especially for the quaternary carbons and the tautomeric positions within the benzimidazole core. beilstein-journals.orgnih.gov

Table 1: Illustrative Comparison of Experimental and GIAO/DFT Calculated NMR Chemical Shifts for a Benzimidazole Derivative This table provides a representative example of how data from GIAO/DFT calculations are typically presented and compared with experimental results for related heterocyclic systems.

Atom PositionExperimental δ (ppm)Calculated δ (ppm)Δδ (Exp - Calc)
¹H NMR
H-112.5012.450.05
H-47.657.620.03
H-57.257.28-0.03
H-67.287.30-0.02
H-77.557.510.04
¹³C NMR
C-2151.2150.90.3
C-3a142.8142.50.3
C-4120.1119.80.3
C-5122.5122.9-0.4
C-6123.0123.3-0.3
C-7115.3115.00.3
C-7a135.6135.20.4

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. tiu.edu.iqhufocw.org These models are instrumental in drug design and materials science for predicting the activity of novel compounds and for understanding the molecular features that govern their behavior. For fused heterocyclic systems like 1H- researchgate.netnih.govnih.govTriazepino[4,3-a]benzimidazole, QSAR/QSPR can provide crucial insights into their potential therapeutic applications or material characteristics.

Development and Application of Molecular Descriptors for Fused Heterocycles

The foundation of any QSAR/QSPR model is the numerical representation of molecular structure through calculated parameters known as molecular descriptors. hufocw.org For fused heterocycles, a wide array of descriptors can be calculated to encode various aspects of their structure. These are broadly categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices, Balaban J index) and counts of structural features (e.g., number of rings, hydrogen bond donors/acceptors). researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing geometrical properties (e.g., solvent-accessible surface area) and spatial relationships between atoms, such as WHIM and GETAWAY descriptors. researchgate.net

Electronic Descriptors: Reflecting the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.gov

The selection of relevant descriptors is a critical step in building a robust QSAR model. tiu.edu.iq For complex fused systems like triazepino-benzimidazoles, descriptors that capture the spatial arrangement of the fused rings, the distribution of heteroatoms, and the electronic landscape are particularly important for modeling interactions with biological targets. tiu.edu.iqresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocycles

Descriptor Class Descriptor Name Description
Topological Third-order molecular connectivity index (³χ) Encodes information about the degree of branching and connectivity in the molecular graph. researchgate.net
Electronic HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. nih.gov
Geometrical WHIM Descriptors 3D descriptors based on statistical indices describing the molecular shape, size, and atom distribution. researchgate.net
Hybrid Charged Partial Surface Area (CPSA) Combines shape and electronic information by weighting solvent-accessible surface areas with partial charges. hufocw.org

| Functional Group | fringNsp2C2B | Frequency of occurrence of sp² hybridized carbon atoms at a topological distance of 2 bonds from a ring nitrogen. tiu.edu.iq |

Predictive Modeling of Chemical Properties and Structural Relationships

Once a set of relevant molecular descriptors is calculated for a series of compounds, a mathematical model is developed to relate these descriptors to an observed activity or property. Multiple Linear Regression (MLR) is a common technique used to create a predictive equation. tandfonline.com The goal is to generate a statistically robust model that can accurately predict the properties of new, untested compounds based solely on their calculated descriptors.

For benzimidazole and related fused heterocyclic derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including anticancer, antibacterial, and receptor binding affinities. researchgate.netnih.govnih.gov A typical QSAR model is represented by a linear equation where the biological activity (often expressed as pIC₅₀ or a similar logarithmic scale) is a function of one or more molecular descriptors.

The validity and predictive power of a QSAR model are assessed using several statistical parameters:

R² (Coefficient of Determination): Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1.0 indicates a better fit for the training set data. researchgate.net

Q² (Cross-validated R²): Measures the predictive ability of the model, often calculated using a leave-one-out (LOO) cross-validation procedure. A high Q² value (typically > 0.5) is essential for a reliable model. tandfonline.com

External Validation: The model's ability to predict the activity of an external set of compounds not used in model development is the ultimate test of its utility. tandfonline.com

These predictive models are invaluable for guiding the synthesis of new derivatives of 1H- researchgate.netnih.govnih.govTriazepino[4,3-a]benzimidazole by identifying the structural modifications most likely to enhance a desired property. tandfonline.com

Table 3: Representative QSAR Model for a Series of Benzimidazole Derivatives This table illustrates the typical components and statistical validation metrics of a predictive QSAR model.

Model Component Value / Equation
Predicted Activity Anticancer activity (pIC₅₀)
QSAR Equation pIC₅₀ = 0.75 * (TPSA) - 0.21 * (LogP)² + 1.54 * (³χ) + 3.45
Descriptors Used TPSA (Topological Polar Surface Area), LogP (Lipophilicity), ³χ (Third-order connectivity index)
Statistical Parameters
N (Number of compounds)131
R² (Correlation Coefficient)0.904 researchgate.net
Q² (Cross-validation)0.7559 tandfonline.com
F-test (Fischer's value)150.2
p-value< 0.0001

Chemical Transformations and Reactivity Profile of 1h 1 2 3 Triazepino 4,3 a Benzimidazole

Reactions Involving the Triazepine Ring System

The seven-membered triazepine ring is often the primary site for transformations that alter the core structure of the fused system. Its stability and reactivity are influenced by the degree of saturation and the nature of its substituents.

Ring-Opening and Ring-Contraction Reactions

Ring-contraction reactions are a notable transformation for triazepine and related seven-membered heterocyclic systems fused to aromatic rings. These reactions often proceed under thermal or oxidative conditions, leading to more stable five- or six-membered rings. For instance, analogous 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines readily undergo ring contraction to produce 2-aryl-1-styrylbenzimidazoles in the presence of Lewis acids. researchgate.net This type of transformation, involving the cleavage and reformation of bonds within the seven-membered ring, often results in the extrusion of a molecular fragment and the formation of a more thermodynamically stable benzimidazole (B57391) derivative.

Similarly, tetrahydropyrimidines have been shown to undergo a sequence of ring expansion followed by ring contraction to yield 1-carbamoyl-1H-pyrroles, indicating the susceptibility of seven-membered diazepine (B8756704) intermediates to further rearrangement. nih.gov The specific conditions for the ring contraction of 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole would depend on the substituents present, but oxidative conditions or treatment with strong acids could potentially initiate such a process, likely leading to a substituted benzimidazole product.

Reaction Type Precursor System Conditions Product Reference
Ring Contraction2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepineLewis Acids2-Aryl-1-styrylbenzimidazole researchgate.net
Ring Expansion/Contraction4-Mesyloxymethyl-pyrimidinesNucleophiles, then Acid1-Carbamoyl-1H-pyrrole nih.gov
Photochemical Ring ExpansionTetrazolo[1,5-a]pyridinesPhotolysis1,3-Diazepines rsc.org

This table presents data on related heterocyclic systems to infer potential reactivity.

Electrophilic and Nucleophilic Additions

The reactivity of the triazepine ring towards electrophiles and nucleophiles is largely dependent on the presence of unsaturated bonds and functional groups. In related 1,2,4-triazepine systems, reactions often involve initial nucleophilic attack at an electrophilic carbon center, such as a carbonyl group or an imine, followed by cyclization or rearrangement. rsc.org

For 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole, nucleophilic addition would likely target any carbonyl or imine-like functionality within the triazepine ring. The specific regioselectivity of such an attack would be governed by the electronic effects of adjacent atoms and substituents. Conversely, electrophilic addition might occur at a C=C double bond within the triazepine ring, if present, or at one of the nitrogen atoms, depending on its basicity and steric accessibility. The benzimidazole N-H can act as a nucleophile, participating in additions to external electrophiles like alkynyl bromides, which can be followed by intramolecular cyclization. researchgate.net This intrinsic nucleophilicity of the fused benzimidazole nitrogen could also influence intramolecular reactions involving the triazepine ring.

Transformations at the Benzimidazole Moiety

The benzimidazole core is a robust aromatic system that can undergo various transformations, often involving substitution at the N-1 position or on the benzene (B151609) ring.

Substituent Effects on Reactivity

Studies on substituted benzimidazoles have shown that the position and nature of substituents affect their chemical properties and biological activities. researchgate.netresearchgate.net For example, in rhodium-catalyzed C-H activation reactions of 2-aryl benzimidazoles, substituents on both the 2-aryl ring and the benzimidazole core influence reaction yields and regioselectivity. nih.govacs.org While para-substitution on a 2-phenyl ring did not strongly affect C-H activation, methyl- and chloro-substituents on the benzimidazole core were well-tolerated in annulation reactions. nih.govacs.org These findings suggest that substituents on the benzimidazole part of the 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole scaffold would similarly modulate its reactivity in synthetic transformations.

Substituent Position Substituent Type Observed Effect on Reactivity Reference
Benzimidazole Core-CH3, -ClTolerated in [4+2] annulation reactions nih.govacs.org
2-Aryl Ring (ortho)-F, -Cl, -BrProducts formed in moderate yields nih.govacs.org
2-Aryl Ring (meta)-CH3, -CF3Products formed in good yields (81%, 78%) nih.govacs.org
Benzimidazole C-5(6)2-Imidazolinyl, AmidineInfluences enzyme inhibition potency researchgate.net

Functional Group Interconversions

The benzimidazole scaffold allows for a variety of functional group interconversions, which are crucial for synthesizing analogs of the parent compound. enpress-publisher.com A common reaction is the N-alkylation or N-arylation at the N-1 position, typically achieved by treating the benzimidazole with a suitable halide in the presence of a base. researchgate.net

Furthermore, groups on the benzene ring can be modified. For example, a nitro group can be reduced to an amine, which can then be further functionalized. A halogen substituent can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.net These transformations are standard in organic synthesis and are applicable to the benzimidazole moiety within the 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole system, allowing for the generation of a diverse library of derivatives. organic-chemistry.org

Cyclization and Rearrangement Reactions

The synthesis of the 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole core and its derivatives often involves a key cyclization step. Research shows that 1,2-diaminobenzimidazoles can react with β-dicarbonyl compounds, such as ethyl 2-methylacetoacetate, to form the triazepino[2,3-a]benzimidazole ring system. nih.govresearchgate.net This reaction proceeds via condensation and subsequent intramolecular cyclization to build the seven-membered triazepine ring onto the benzimidazole precursor.

Microwave-assisted organic synthesis (MAOS) has been shown to be an effective method for facilitating cyclization reactions in related heterocyclic systems, such as the formation of N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide from a thiourea (B124793) derivative, often leading to higher yields and shorter reaction times. nih.gov

Rearrangements are also known in related fused triazole/triazepine systems. For example, oxidative cyclization of certain hydrazones can lead to an initial product that undergoes a Dimroth rearrangement to furnish a more stable isomer. While specific rearrangement reactions for 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole are not extensively documented, the potential for such transformations exists, particularly under thermal or acidic/basic conditions, which could lead to isomeric fused systems or ring-contracted products.

Reaction Reactants Conditions Product Reference
Cyclization2-Aminobenzimidazole (B67599), Ethyl 2-methylacetoacetateReflux in xylene, acetic acid3,4-Dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one nih.govresearchgate.net
Cyclization (Microwave)Thiourea derivativeDMF, MicrowaveN-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide nih.gov
Cyclizationo-phenylenediamines, N-substituted formamidesZinc catalyst, PMHS2-substituted benzimidazoles organic-chemistry.org

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical transformations and coordination chemistry of the exact compound 1H- nih.govresearchgate.netnih.govTriazepino[4,3-a]benzimidazole . The instructions to focus solely on this specific molecule and to provide thorough, scientifically accurate content for each specified subsection cannot be fulfilled without resorting to speculation or inaccurate extrapolation from related but distinct chemical structures.

The conducted searches yielded information on:

Isomeric Structures: Research is available for different isomers, such as the [2,3-a] and [5,4-a] fused benzimidazole-triazepine systems. However, their reactivity and chemical behavior cannot be assumed to be identical to the requested [4,3-a] isomer.

General Benzimidazole and Triazole Chemistry: There is extensive literature on the reactivity and coordination capabilities of benzimidazole and triazole derivatives as separate entities. nih.govnih.gov These moieties are well-known for forming stable complexes with various transition metals, including copper(II). nih.govnih.gov

General 1,2,4-Triazepine Chemistry: Reviews on the synthesis and reactions of fused 1,2,4-triazepine ring systems exist, outlining general reactivity patterns for this class of compounds. rsc.org

However, no specific studies detailing intramolecular cyclizations, ring expansions or contractions, or the synthesis and characterization of metal complexes involving 1H- nih.govresearchgate.netnih.govTriazepino[4,3-a]benzimidazole as a ligand were found.

Therefore, to adhere strictly to the principles of scientific accuracy and the user's explicit instructions, the requested article cannot be generated. Providing content on related compounds would violate the core requirement to focus solely on 1H- nih.govresearchgate.netnih.govTriazepino[4,3-a]benzimidazole.

Emerging Research Directions and Future Perspectives in 1h 1 2 3 Triazepino 4,3 a Benzimidazole Chemistry

Rational Design and Synthesis of Advanced Analogues with Tunable Properties

The future of 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole chemistry lies in the ability to rationally design and synthesize a diverse library of analogues with finely tuned electronic, steric, and physicochemical properties. The synthetic foundation for this class of compounds can be inferred from the synthesis of its isomers, such as 3,4-dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one. This related compound was synthesized via the reaction of 2-aminobenzimidazole (B67599) with a β-dicarbonyl compound, ethyl 2-methylacetoacetate, under reflux conditions. researchgate.netnih.gov This classical condensation approach serves as a starting point for more advanced synthetic explorations.

Future synthetic strategies will likely focus on efficiency, diversity, and green chemistry principles. Microwave-assisted organic synthesis (MAOS), for instance, has been successfully employed to rapidly produce high yields of various benzimidazole (B57391) and triazole derivatives and could be adapted for the triazepino-benzimidazole scaffold. nih.gov Such methods not only accelerate the synthesis of individual compounds but also facilitate the creation of compound libraries for screening purposes. nih.govrsc.org

The rational design of new analogues will involve strategic modifications at several key positions on the fused ring system. Structure-activity relationship (SAR) studies on related benzimidazole compounds have shown that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for pharmacological effects. nih.gov By introducing a variety of substituents—ranging from simple alkyl and aryl groups to more complex functional moieties—onto both the benzimidazole and the triazepine rings, researchers can systematically modulate the molecule's properties. For example, incorporating different aromatic aldehydes or β-dicarbonyl precursors in the initial condensation step would allow for extensive diversification. nih.govresearchgate.netnih.gov

Table 1: Potential Synthetic Strategies for 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole Analogues
Synthetic StrategyKey Reactants/PrecursorsPotential AdvantagesReference Example for Related Scaffolds
Classical CyclocondensationSubstituted 2-hydrazinobenzimidazoles and dicarbonyl compoundsStraightforward, foundational methodReaction of 2-aminobenzimidazole with β-dicarbonyls to form an isomeric system. researchgate.netnih.gov
Microwave-Assisted SynthesisBenzene-1,2-diamine derivatives and aromatic aldehydesRapid reaction times, high yields, green chemistryUsed for synthesis of various benzimidazole derivatives. nih.govrsc.org
Multi-component Reactionso-phenylenediamines, aldehydes, and a triazepine precursor in one potHigh efficiency, combinatorial library synthesisGeneral strategy for complex heterocycles.
Post-synthesis FunctionalizationCore 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole scaffold and various electrophiles/nucleophilesAllows for late-stage diversification of a common intermediateN-1 substitution of benzimidazoles using halides and a base. nih.gov

Exploration of 1H-nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole as a Building Block for Complex Molecular Architectures

The rigid, planar, and nitrogen-rich structure of the 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole core makes it an excellent building block, or scaffold, for the construction of larger, more complex molecular architectures. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug design. researchgate.netnih.gov This scaffold can serve as a central anchor to which other functional groups or entire molecular entities are attached.

Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Suzuki-Miyaura cross-coupling reactions are particularly well-suited for this purpose. frontiersin.org For example, a precursor of the triazepino-benzimidazole system could be functionalized with an azide (B81097) or an alkyne group, allowing it to be "clicked" onto another molecule containing the complementary functional group. Similarly, halogenated derivatives of the scaffold could undergo cross-coupling reactions to link them to various aryl or heteroaryl partners. frontiersin.org

This building block approach could lead to the development of:

Hybrid Molecules: Linking the scaffold to other known bioactive molecules (e.g., quinolones, oxadiazoles) to create hybrid compounds with potentially synergistic or multi-target activities. ptfarm.pl

Dendrimers and Oligomers: Using the scaffold as a branching point or a repeating unit in the synthesis of dendrimers or functional oligomers. Triazine-based scaffolds have been extensively used for this purpose. rsc.orgresearchgate.net

Macrocycles: Incorporating the rigid triazepino-benzimidazole unit into a macrocyclic structure. Such molecules are of great interest in host-guest chemistry and for the development of sensors. nih.govnih.gov

Table 2: Potential Complex Architectures Based on the 1H- nih.govnih.govresearchgate.netTriazepino[4,3-a]benzimidazole Scaffold
Architecture TypeSynthetic ApproachPotential Application AreaReference Concept
Benzimidazole-Triazole HybridsCovalent linking of the scaffold to another heterocyclic moietyMedicinal Chemistry (e.g., multi-target inhibitors)Design of benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. frontiersin.org
MacrocyclesIntramolecular cyclization or linking two scaffolds with flexible chainsSupramolecular Chemistry (Anion recognition, sensing)Synthesis of 1,2,3-triazolium macrocycles for ion recognition. nih.govnih.gov
Functional PolymersIncorporation as a monomer unit into a polymer backboneMaterials Science (e.g., corrosion-resistant coatings)Use of 1,2,3-triazoles as corrosion inhibitors. frontiersin.org
Metal-Organic Frameworks (MOFs)Use as an organic linker to coordinate with metal ionsCatalysis, Gas StorageGeneral principle of using N-heterocycles as ligands.

Investigation of the Compound's Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies chemical systems beyond the individual molecule, is a field where the 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole scaffold holds significant promise. The key to its potential lies in the multiple nitrogen atoms within its structure, which can act as both hydrogen bond donors (the N-H group) and acceptors. nih.gov These interactions are fundamental drivers of molecular recognition and self-assembly.

Direct evidence for this potential comes from the crystal structure analysis of the isomeric compound, 3,4-dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one. In its solid state, this molecule forms a hydrogen-bonded dimer, where the amino group of one molecule donates a hydrogen bond to the imidazole (B134444) group of an adjacent, inversion-related molecule. researchgate.netnih.gov This demonstrates a clear propensity for self-assembly through specific, directional non-covalent interactions.

Beyond hydrogen bonding, the aromatic nature of the benzimidazole portion allows for π-π stacking interactions, which are crucial for organizing molecules in the solid state or in solution. nih.gov The combination of directional hydrogen bonds and less-directional stacking forces could lead to the formation of a variety of ordered supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. Research in this area would involve synthesizing analogues with varying substituents to control and direct these self-assembly processes, potentially leading to the creation of novel "supramolecular polymers" or crystalline materials with designed architectures. chemrxiv.org

Table 3: Potential Non-Covalent Interactions Driving Self-Assembly
Interaction TypeStructural OriginPotential Supramolecular OutcomeReference Example
N-H···N Hydrogen BondingNH group of the imidazole/triazepine and lone pairs on other nitrogen atomsDimers, chains, tapesFormation of hydrogen-bonded dimers in an isomeric system. researchgate.netnih.gov
π-π StackingThe aromatic benzimidazole ring systemColumnar stacks, stabilization of layered structuresCommon organizing force in supramolecular aggregates. nih.gov
Anion-π InteractionsElectron-deficient π-system interacting with anionsAnion recognition and sensingA key interaction in supramolecular anion recognition.
Coordination BondsNitrogen lone pairs coordinating to metal ionsMetal-organic complexes, frameworks (MOFs)Self-assembly of metal complexes with bis(1,2,3-triazolyl)pyridine macrocycles. chemrxiv.org

Potential Applications in Advanced Materials Science

The unique electronic and structural features of the 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole scaffold suggest its potential for use in advanced materials science. The nitrogen-rich heterocyclic core can impart useful properties for applications ranging from organic electronics to functional coatings.

Organic Electronics: Heterocyclic compounds, particularly those rich in nitrogen, are widely explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 1H- nih.govnih.govresearchgate.nettriazepino[4,3-a]benzimidazole system, with its extended π-conjugation and multiple nitrogen atoms, could be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a candidate for electron-transport or host materials in electronic devices.

Functional Polymers and Coatings: The 1,2,3-triazole ring is known to be a component in materials used as corrosion inhibitors. frontiersin.org The triazepino-benzimidazole scaffold shares this nitrogen-rich characteristic. By incorporating this stable heterocyclic unit into a polymer backbone or as a pendant group, it may be possible to develop new functional polymers for applications such as protective coatings with enhanced thermal stability and corrosion resistance.

Sensor Development: The ability of the scaffold to engage in specific non-covalent interactions, particularly hydrogen bonding and metal coordination, makes it an attractive candidate for chemical sensors. Analogues could be designed to selectively bind to specific anions, cations, or neutral molecules, with the binding event being transduced into a measurable optical (colorimetric or fluorescent) or electrochemical signal. nih.gov The integration of this scaffold into porphyrin cages or other chromophoric systems is a promising strategy for creating new optical sensors. nih.gov

Table 4: Potential Applications in Advanced Materials Science
Application AreaRelevant Property of the ScaffoldResearch ObjectiveReference Concept for Related Scaffolds
Organic Electronics (e.g., OLEDs)Extended π-conjugation, tunable HOMO/LUMO levelsDevelop new electron-transport or host materialsGeneral use of N-heterocycles in electronic materials.
Corrosion InhibitorsNitrogen-rich structure, potential to adsorb on metal surfacesCreate more effective, environmentally friendly corrosion inhibitorsIndustrial application of 1,2,3-triazoles as corrosion inhibitors. frontiersin.org
Chemical SensorsHydrogen bonding sites, metal coordination abilityDesign selective receptors for anions or metal ionsUse of triazolium macrocycles for anion recognition. nih.govnih.gov
High-Energy MaterialsHigh nitrogen content, high heat of formationSynthesize thermally stable energetic materialsGeneral principle for nitrogen-rich heterocycles.

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